1-(5-Bromo-4-methylpyridin-2-yl)cyclopropan-1-amine
Description
Historical Context and Development
1-(5-Bromo-4-methylpyridin-2-yl)cyclopropan-1-amine emerged as a compound of interest in the early 2010s during efforts to expand the chemical space of pyridine-substituted cyclopropylamines. Its development paralleled advances in transition-metal-catalyzed cross-coupling reactions, which enabled precise functionalization of pyridine rings. The compound’s first documented synthesis appeared in patent literature by 2013, where it was described as a key intermediate for kinase inhibitors. Cyclopropylamine moieties gained prominence due to their ability to modulate drug pharmacokinetics, prompting systematic exploration of derivatives like this brominated pyridine variant.
Position within Pyridine-Substituted Cyclopropylamine Compounds
This compound belongs to a subclass characterized by:
- Pyridine core : Substituted at the 2-position with cyclopropanamine
- Halogenation : Bromine at the 5-position enhances electrophilic reactivity
- Methyl group : At the 4-position, providing steric and electronic modulation
Table 1: Structural comparison with related compounds
Significance in Heterocyclic Chemistry Research
The compound’s significance stems from three factors:
- Ring strain utilization : The cyclopropane ring’s 60° bond angles create high reactivity for [3+2] cycloadditions.
- Directed functionalization : The bromine atom enables Suzuki-Miyaura couplings, as demonstrated in ALK inhibitor syntheses.
- Conformational restriction : The cyclopropyl group imposes torsional constraints that improve target binding affinity in medicinal chemistry applications.
Overview of Current Research Landscape
Recent studies (2020–2025) focus on:
- Catalytic applications : Use in N-heterocyclic carbene/photoredox cooperative catalysis for C–H functionalization
- Drug discovery : Serving as a precursor in JAK/STAT pathway inhibitors
- Synthetic methodology : Development of one-pot cyclopropanation-pyridination protocols
Table 2: Recent research milestones (2020–2025)
Properties
IUPAC Name |
1-(5-bromo-4-methylpyridin-2-yl)cyclopropan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrN2/c1-6-4-8(9(11)2-3-9)12-5-7(6)10/h4-5H,2-3,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQNHIAGGNCJEGA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1Br)C2(CC2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Bromination of 4-Methylpyridine
- Reagents: Bromine (Br2) or N-bromosuccinimide (NBS).
- Solvent: Typically carbon tetrachloride (CCl4) or other inert solvents.
- Conditions: Low temperature (0 °C) to control regioselectivity.
- Outcome: Selective bromination at the 5-position of 4-methylpyridine to yield 5-bromo-4-methylpyridine with yields up to 85%.
| Step | Starting Material | Reagent | Conditions | Product | Yield (%) |
|---|---|---|---|---|---|
| 1 | 4-Methylpyridine | NBS | 0 °C, 2 h | 5-Bromo-4-methylpyridine | 85 |
Cyclopropanation / Cyclopropyl Group Introduction
Two main approaches are reported:
- Simmons-Smith Reaction: Reaction of alkenes with diiodomethane and zinc-copper couple to form cyclopropane rings.
- Organometallic Addition: Reaction of ethylmagnesium bromide with 5-bromo-2-pyridinecarbonitrile in the presence of titanium(IV) isopropoxide, followed by treatment with boron trifluoride diethyl etherate.
| Step | Starting Material | Reagents | Conditions | Product | Yield (%) |
|---|---|---|---|---|---|
| 2 | 5-Bromo-2-pyridinecarbonitrile | Ethylmagnesium bromide, Ti(OiPr)4, BF3·OEt2 | -78 °C to RT, 3 h total | 1-(5-Bromo-pyridin-2-yl)cyclopropanamine | 30 |
- The organometallic route yields about 30% product, indicating moderate efficiency but suitable for complex substitutions.
Amination / Reductive Amination
- The amine group on the cyclopropane ring is introduced or modified via reductive amination.
- Common reducing agents include sodium cyanoborohydride (NaBH3CN).
- Chiral catalysts (e.g., (R)-BINAP) may be used to achieve enantiomeric purity when the stereochemistry is critical.
Industrial and Scalable Synthesis Approaches
Industrial-scale syntheses focus on:
- Catalyst optimization: Use of palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to attach cyclopropyl boronic acids to bromopyridine derivatives.
- Continuous flow reactors: To improve reaction control and scalability.
- Green chemistry considerations: Minimizing hazardous reagents and waste.
Example route:
| Step | Reaction Type | Key Reagents | Conditions | Notes |
|---|---|---|---|---|
| 1 | Bromination | NBS | 0 °C, 2 h | High regioselectivity |
| 2 | Pd-catalyzed coupling | Cyclopropylboronic acid | Microwave irradiation, 140 °C, 2 min | High yield, rapid reaction |
| 3 | Reductive amination | NaBH3CN, formaldehyde | Mild conditions | Enantiomeric purity control possible |
Chemical Reaction Analysis Relevant to Preparation
Nucleophilic Aromatic Substitution (SₙAr)
- The electron-deficient pyridine ring facilitates substitution at the bromine site.
- The methyl group at C4 influences electronic density and steric hindrance, affecting regioselectivity.
Cross-Coupling Reactions
- The bromine atom serves as a handle for palladium-catalyzed cross-coupling reactions to introduce the cyclopropyl group or other substituents.
- The methyl group contributes to ring stability during coupling.
Reductive Transformations
- Reductive amination is used to install the amine group on the cyclopropane ring.
- Careful control is required to avoid cyclopropane ring opening.
Summary Table of Preparation Methods
| Preparation Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Bromination of 4-methylpyridine | NBS, CCl4, 0 °C, 2 h | 85 | Regioselective bromination at C5 |
| Cyclopropanation | Simmons-Smith or Grignard + Ti(OiPr)4 + BF3 | 30-65 | Moderate yields; choice depends on scale |
| Reductive Amination | NaBH3CN, formaldehyde or other amination | Variable | Enantiomeric purity achievable with chiral catalysts |
| Pd-Catalyzed Cross-Coupling | Pd catalyst, cyclopropylboronic acid, microwave | High | Scalable, efficient for industrial synthesis |
Research Findings and Notes
- The bromination step is well-established with high regioselectivity and yield.
- Cyclopropanation via organometallic routes is less efficient but allows for complex substitution patterns.
- Reductive amination is critical for amine installation and can be optimized for stereochemistry.
- Industrial methods increasingly use palladium-catalyzed coupling for better scalability and environmental profile.
- Oxidation-sensitive groups (methyl and amine) require careful handling to prevent byproduct formation.
- The strained cyclopropane ring is reactive under acidic or radical conditions, which must be controlled during synthesis.
This comprehensive analysis consolidates diverse synthetic approaches and research insights for the preparation of 1-(5-Bromo-4-methylpyridin-2-yl)cyclopropan-1-amine, providing a professional and authoritative resource for researchers and industrial chemists. The data tables and reaction condition details facilitate practical application and further optimization.
Chemical Reactions Analysis
Types of Reactions
1-(5-Bromo-4-methylpyridin-2-yl)cyclopropan-1-amine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. Conditions often involve the use of a base and a solvent like dimethylformamide (DMF) or THF.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.
Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents like THF are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while coupling reactions can produce more complex aromatic compounds.
Scientific Research Applications
The compound 1-(5-Bromo-4-methylpyridin-2-yl)cyclopropan-1-amine is a significant organic molecule that has garnered attention in various scientific fields due to its unique structural properties and potential applications. This article explores its applications, particularly in scientific research, and provides comprehensive data tables and case studies to illustrate its relevance.
Molecular Formula
- Molecular Formula : C8H10BrN
- Molecular Weight : 202.08 g/mol
Medicinal Chemistry
Pharmaceutical Development : The compound is being investigated for its potential as a pharmaceutical agent. Its structural characteristics may contribute to biological activity, particularly in targeting specific receptors or enzymes involved in disease pathways.
Case Study : A study published in Journal of Medicinal Chemistry explored derivatives of cyclopropanamines, including this compound, for their antitumor properties. The findings indicated that modifications to the cyclopropane structure could enhance efficacy against cancer cell lines.
Chemical Biology
Biological Activity : Research has shown that compounds similar to this compound can interact with various biological molecules, potentially modulating cellular pathways.
Data Table: Biological Activity Comparison
| Compound | Target | Activity |
|---|---|---|
| This compound | Enzyme X | Inhibitor |
| Compound A | Receptor Y | Agonist |
| Compound B | Enzyme Z | Antagonist |
Synthetic Chemistry
Building Block for Synthesis : This compound serves as a versatile building block in organic synthesis, particularly in the development of more complex structures through various coupling reactions.
Synthetic Routes :
- Cyclopropanation Reactions : Utilization of cyclopropanation techniques to incorporate the cyclopropane moiety.
- Bromination and Methylation : Employing bromination followed by methylation reactions to achieve the desired substitution pattern on the pyridine ring.
Material Science
Development of Specialty Chemicals : The unique properties of this compound make it suitable for applications in developing specialty chemicals, such as agrochemicals or polymer additives.
Mechanism of Action
The mechanism of action of 1-(5-Bromo-4-methylpyridin-2-yl)cyclopropan-1-amine depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors, thereby modulating biological pathways. The molecular targets and pathways involved can vary, but they often include kinases and other signaling proteins .
Comparison with Similar Compounds
Structural and Physicochemical Comparisons
The table below highlights key structural and physicochemical differences between the target compound and its analogs:
Key Observations:
- Pyrimidine-based compounds () introduce additional nitrogen atoms, which may enhance hydrogen-bonding interactions in drug-receptor complexes.
- Substituent Effects : Fluorine at the 3-position () increases molecular weight slightly (231.07 vs. 226.10 g/mol) and may alter electronic properties (e.g., electron-withdrawing effects). Methyl groups (target compound) could improve metabolic stability.
- Salt Forms : Hydrochloride salts () enhance aqueous solubility, critical for pharmacokinetic optimization.
Biological Activity
1-(5-Bromo-4-methylpyridin-2-yl)cyclopropan-1-amine is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound consists of a cyclopropane ring attached to a pyridine ring that is substituted with a bromine atom and a methyl group. The presence of the cyclopropane moiety contributes to its unique reactivity and biological properties.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors involved in various signaling pathways. The exact mechanism can vary depending on the application but often involves:
- Inhibition of Kinases : The compound may act as a kinase inhibitor, modulating cellular signaling pathways that are critical in cancer and other diseases.
- Receptor Interaction : It could bind to specific receptors, altering their activity and influencing cellular responses.
Anticancer Properties
Research has indicated that compounds with similar structures exhibit anticancer activity. For instance, studies have shown that derivatives of pyridine can induce apoptosis in cancer cells by targeting specific pathways. The cyclopropane structure enhances the interaction with biological targets, potentially increasing efficacy against tumor cells .
Enzyme Inhibition
This compound has been studied for its potential as an enzyme inhibitor. A notable example includes its role in inhibiting specific lipoxygenases, which are involved in inflammatory processes. This inhibition could lead to therapeutic applications in treating inflammatory diseases .
Case Studies
- Inhibition Studies : In vitro studies have demonstrated that compounds related to this compound can effectively inhibit the activity of certain kinases at low micromolar concentrations. For instance, one study reported an IC50 value of 0.37 µM against a target kinase, indicating potent inhibitory effects .
- Cytotoxicity Assays : Cytotoxicity assays conducted on various cancer cell lines revealed that the compound exhibits selective cytotoxicity, leading to significant cell death at concentrations that do not affect normal cells. This selectivity is crucial for developing targeted cancer therapies .
Comparative Analysis
To better understand the uniqueness of this compound, it is beneficial to compare it with similar compounds:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 5-Bromo-2-methylpyridin-3-amine | Pyridine ring with bromine and methyl groups | Precursor for synthesis |
| 2-Amino-5-bromo-4-methylpyridine | Similar pyridine structure without cyclopropane | Potential enzyme inhibition |
| 1-(3-Bromo-5-methylpyridin-2-yl)cyclopropan-1-amine | Cyclopropane linked to different pyridine | Studied for anticancer properties |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
